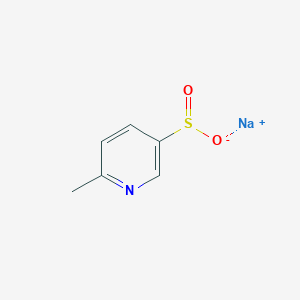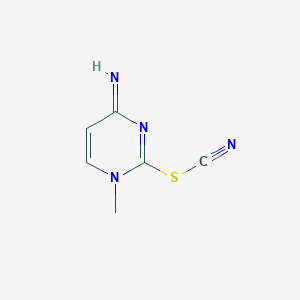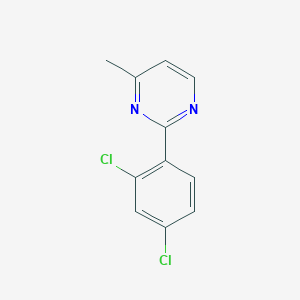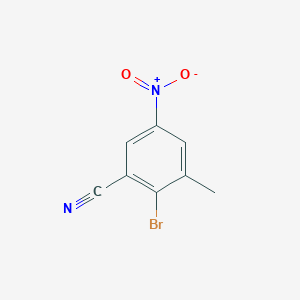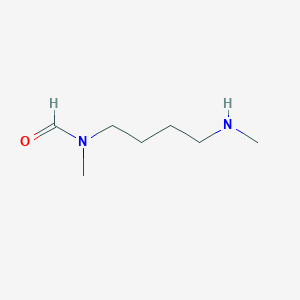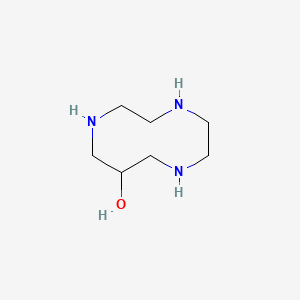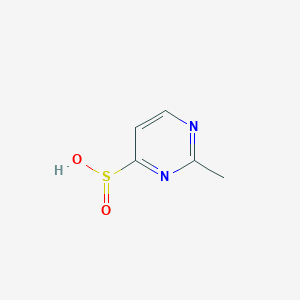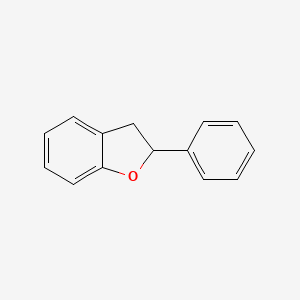![molecular formula C12H16N2 B13110660 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine CAS No. 161955-31-3](/img/structure/B13110660.png)
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine is a nitrogen-containing heterocyclic compound It features a cycloheptane ring fused with a pyrazine ring, and an isopropyl group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.
Applications De Recherche Scientifique
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyrazolopyridines . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a cycloheptane ring fused with a pyrazine ring and an isopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
161955-31-3 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine |
InChI |
InChI=1S/C12H16N2/c1-9(2)10-3-5-11-12(6-4-10)14-8-7-13-11/h3-6,9,13H,7-8H2,1-2H3 |
Clé InChI |
NSMPVZFCYNMLAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C2C(=NCCN2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


